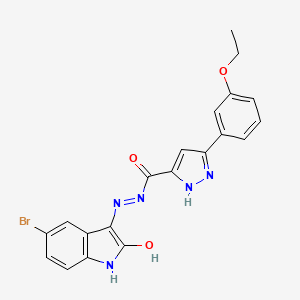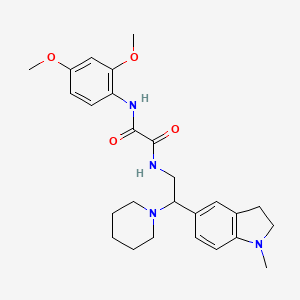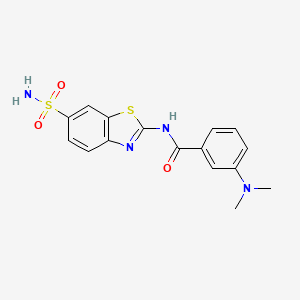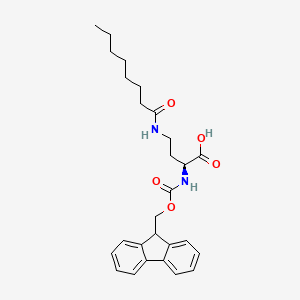
N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, also known as DMPSB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMPSB is a sulfonamide derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Scientific Research Applications
Synthesis and Molecular Docking
N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives are involved in the synthesis of various compounds with potential biological activities. Fahim and Shalaby (2019) explored the synthesis of novel benzenesulfonamide derivatives, demonstrating the reactivity of these compounds towards various nucleophiles, which led to the creation of innovative sulfonamide derivatives. Some synthesized compounds showed significant in vitro antitumor activity against cell lines like HepG2 and MCF-7. Furthermore, molecular docking and Density Functional Theory (DFT) calculations were used to study these compounds' interactions with biological targets (Fahim & Shalaby, 2019).
Tritium Labeling for Pharmacological Studies
Hong et al. (2015) reported the tritium labeling of a closely related compound, N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a potent C-C chemokine receptor 1 (CCR1) antagonist. The labeled compound was analyzed using chromatography and spectroscopy, providing insights into the molecular structure and behavior of these types of compounds in biological systems (Hong et al., 2015).
Herbicidal Applications
Viste, Cirovetti, and Horrom (1970) discovered that derivatives of N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, showed herbicidal activity on annual and perennial grasses. These compounds have potential utility in agriculture, particularly in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Antimicrobial Activity
Ghorab et al. (2017) synthesized a series of compounds related to N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide and evaluated their antibacterial and antifungal activities. These compounds exhibited significant antimicrobial activity against various bacteria and fungi, with some showing higher activity than reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).
PET Imaging for Cancer Research
Wu et al. (2010) utilized a derivative of N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide for positron emission tomography (PET) imaging of the mesenchymal-epithelial transition (MET) receptor in lung cancer models. This application demonstrates the potential of such compounds in non-invasive imaging techniques for cancer research (Wu et al., 2010).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-5-4-10-23(14-15)27(25,26)20-8-6-18(7-9-20)21(24)22-19-12-16(2)11-17(3)13-19/h6-9,11-13,15H,4-5,10,14H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEBDETWMREOII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2383284.png)

![Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate](/img/structure/B2383288.png)
![Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B2383289.png)
![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383291.png)
![2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2383292.png)
![N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2383294.png)


![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2383298.png)


![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)
![N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2383306.png)